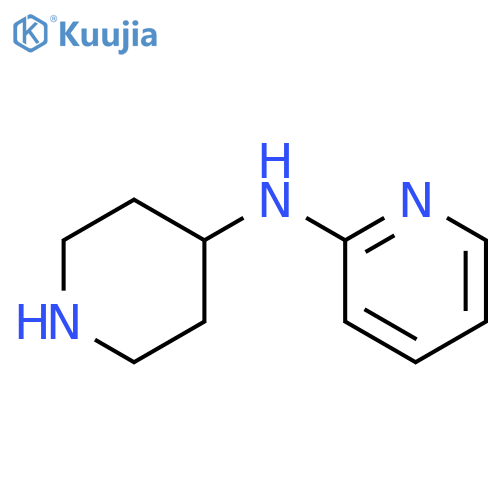

Cas no 55692-31-4 (N-(piperidin-4-yl)pyridin-2-amine)

55692-31-4 structure

商品名:N-(piperidin-4-yl)pyridin-2-amine

N-(piperidin-4-yl)pyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- Piperidin-4-yl-pyridin-2-yl-amine

- N-piperidin-4-ylpyridin-2-amine

- 2-Pyridinamine,N-4-piperidinyl

- (Piperidin-4-yl)(pyridin-2-yl)amine

- 2-(4-Piperidinylamino)pyridine

- MFCD09950018

- SCHEMBL1088572

- DTXSID50619984

- SBSLCPHONZWKIE-UHFFFAOYSA-N

- 2-(Piperidin-4-ylamino)pyridine

- N-(4-piperidinyl)-2-pyridinamine

- piperidin-4-ylpyridin-2-ylamine

- 2-(piperidin-4-ylamino)-pyridine

- AKOS000195828

- EN300-50568

- 55692-31-4

- F52403

- Z317097844

- AB01003791-01

- N-(piperidin-4-yl)pyridin-2-amine

-

- MDL: MFCD09950018

- インチ: 1S/C10H15N3/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2,(H,12,13)

- InChIKey: SBSLCPHONZWKIE-UHFFFAOYSA-N

- ほほえんだ: N1CCC(NC2C=CC=CN=2)CC1

計算された属性

- せいみつぶんしりょう: 177.12700

- どういたいしつりょう: 177.126597491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 37Ų

じっけんとくせい

- 密度みつど: 1.103

- ふってん: 328 °C at 760 mmHg

- フラッシュポイント: 328 °C at 760 mmHg

- 屈折率: 1.583

- PSA: 36.95000

- LogP: 1.64730

- じょうきあつ: 0.0±0.7 mmHg at 25°C

N-(piperidin-4-yl)pyridin-2-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(piperidin-4-yl)pyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D292808-10mg |

N-(piperidin-4-yl)pyridin-2-amine |

55692-31-4 | 10mg |

$ 50.00 | 2022-06-05 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XY0013-10g |

N-piperidin-4-ylpyridin-2-amine |

55692-31-4 | 95% | 10g |

$1950 | 2023-09-07 | |

| Enamine | EN300-50568-0.5g |

N-(piperidin-4-yl)pyridin-2-amine |

55692-31-4 | 95% | 0.5g |

$415.0 | 2023-04-20 | |

| Enamine | EN300-50568-0.1g |

N-(piperidin-4-yl)pyridin-2-amine |

55692-31-4 | 95% | 0.1g |

$185.0 | 2023-04-20 | |

| Enamine | EN300-50568-0.25g |

N-(piperidin-4-yl)pyridin-2-amine |

55692-31-4 | 95% | 0.25g |

$264.0 | 2023-04-20 | |

| Enamine | EN300-50568-1.0g |

N-(piperidin-4-yl)pyridin-2-amine |

55692-31-4 | 95% | 1.0g |

$532.0 | 2023-04-20 | |

| Aaron | AR019WU8-1g |

N-(Piperidin-4-yl)pyridin-2-amine |

55692-31-4 | 95% | 1g |

$757.00 | 2025-02-08 | |

| Aaron | AR019WU8-100mg |

N-(piperidin-4-yl)pyridin-2-amine |

55692-31-4 | 95% | 100mg |

$280.00 | 2025-03-29 | |

| 1PlusChem | 1P019WLW-500mg |

N-(piperidin-4-yl)pyridin-2-amine |

55692-31-4 | 95% | 500mg |

$575.00 | 2023-12-16 | |

| 1PlusChem | 1P019WLW-2.5g |

N-(piperidin-4-yl)pyridin-2-amine |

55692-31-4 | 95% | 2.5g |

$1431.00 | 2023-12-16 |

N-(piperidin-4-yl)pyridin-2-amine 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

55692-31-4 (N-(piperidin-4-yl)pyridin-2-amine) 関連製品

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 157047-98-8(Benzomalvin C)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:55692-31-4)N-(piperidin-4-yl)pyridin-2-amine

清らかである:99%

はかる:1g

価格 ($):472.0